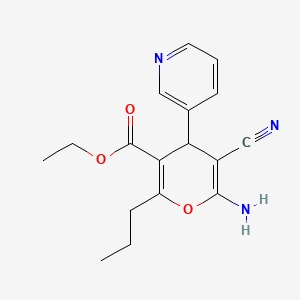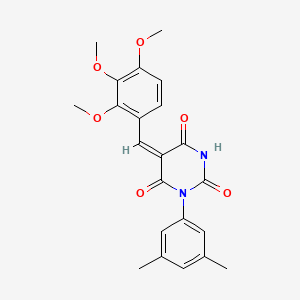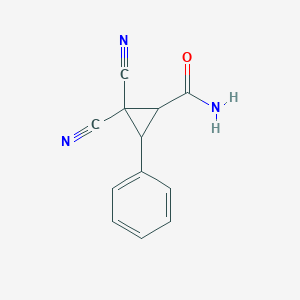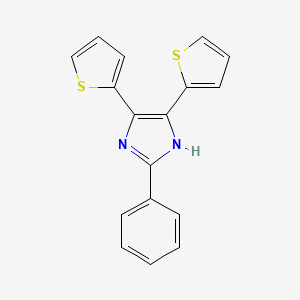
N-(2,4-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-Dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is an organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a benzodioxine ring fused with a carboxamide group and substituted with a 2,4-dimethoxyphenyl moiety. Its complex structure suggests potential utility in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves the following steps:
Formation of the Benzodioxine Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Introduction of the Carboxamide Group: The carboxamide functionality is introduced via the reaction of the benzodioxine intermediate with an appropriate amine, such as 2,4-dimethoxyaniline, under dehydrating conditions using reagents like thionyl chloride or carbodiimides.
Industrial Production Methods: Industrial production may involve optimized versions of the above synthetic routes, focusing on yield improvement, cost reduction, and scalability. Catalysts and continuous flow reactors might be employed to enhance reaction efficiency and product purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents or nitrating mixtures under controlled temperatures.
Major Products:
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Amines or reduced benzodioxine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Chemistry:
Catalysis: The compound can serve as a ligand in metal-catalyzed reactions due to its electron-donating methoxy groups.
Materials Science: Potential use in the synthesis of polymers or as a building block for organic electronic materials.
Biology and Medicine:
Antimicrobial Agents: Derivatives of this compound have shown activity against bacterial strains, making it a candidate for antibiotic development.
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes, such as bacterial RNA polymerase.
Industry:
Pharmaceuticals: Used in the development of new drugs due to its bioactive properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. For instance, its antimicrobial activity is attributed to the inhibition of bacterial RNA polymerase, which disrupts bacterial RNA synthesis . The methoxy groups and the benzodioxine ring play crucial roles in binding to the enzyme’s active site, leading to effective inhibition.
Comparison with Similar Compounds
N-(2,4-Dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.
2,4-Dimethoxyphenyl derivatives: Compounds with similar phenyl substitution patterns but different core structures.
Uniqueness: N-(2,4-Dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit bacterial RNA polymerase sets it apart from other similar compounds .
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c1-20-11-7-8-12(15(9-11)21-2)18-17(19)16-10-22-13-5-3-4-6-14(13)23-16/h3-9,16H,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXWTAPSQKHAOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2COC3=CC=CC=C3O2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B4891146.png)


![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(oxan-4-ylamino)pyridine-3-carboxamide](/img/structure/B4891177.png)

![N-[(4-chlorophenyl)methyl]-3-nitrobenzenesulfonamide](/img/structure/B4891202.png)
![[1-({1-[(4,5-dimethyl-2-thienyl)carbonyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B4891203.png)
![(5E)-1-(4-chlorophenyl)-5-[(3-ethoxy-4-prop-2-enoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B4891205.png)
![4-{5-[(Z)-(5-imino-7-oxo-2-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B4891228.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)-N~1~-(2-methoxy-5-methylphenyl)glycinamide](/img/structure/B4891231.png)
![(5Z)-3-(3,4-dimethylphenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4891235.png)
![2-[4-(cyclopropylmethyl)-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B4891245.png)
![[4-[6-(3-Chloro-4-methylanilino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]piperazin-1-yl]-phenylmethanone](/img/structure/B4891252.png)
